REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([C:12]#[N+:13][O-])=[N:9]2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:17]>C(Cl)(Cl)Cl>[Cl:17][C:6]1[C:5]2[C:10](=[CH:11][C:2]([CH3:1])=[CH:3][CH:4]=2)[N:9]=[C:8]([C:12]#[N:13])[CH:7]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
EXTRACTION
|
Details
|
extracted three times with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
to yield crude yellow solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from heptane/EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC2=CC(=CC=C12)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |